molecular formula C12H16N2 B085827 2,5-Dimethyltryptamine CAS No. 1079-44-3

2,5-Dimethyltryptamine

Cat. No.: B085827
CAS No.: 1079-44-3
M. Wt: 188.27 g/mol
InChI Key: CMDMWYFWSISWBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dimethyltryptamine (DMT), a substituted tryptamine, is structurally characterized by a bicyclic indole ring with methyl groups at the 2- and 5-positions of the aromatic ring. It shares a core structure with serotonin (5-hydroxytryptamine), a key neurotransmitter, which underpins its psychoactive properties. DMT acts primarily as an agonist at serotonin receptors, particularly 5-HT1A and 5-HT2A subtypes, mediating hallucinogenic effects such as altered perception, mood, and cognition .

DMT occurs naturally in some plants and animal tissues and has been used traditionally in shamanic rituals. Unlike classical psychedelics like LSD, DMT has a short duration of action due to rapid metabolism by monoamine oxidase (MAO) enzymes, though this varies among structural analogs .

Preparation Methods

Classical Synthetic Routes

Fischer Indole Synthesis

The Fischer indole synthesis remains a foundational method for constructing the tryptamine backbone. This two-step process involves condensation of phenylhydrazine derivatives with carbonyl compounds, followed by cyclization under acidic conditions. For 2,5-DMT, the reaction typically employs 2,5-dimethylphenylhydrazine and a γ-keto aldehyde or ketone.

A modified protocol using 4-(dimethylamino)butyraldehyde diethyl acetal and phenylhydrazine hydrochloride in sulfuric acid (5% v/v) achieves cyclization at 140°C for 10 minutes in water, yielding 62% crude product . Post-reaction basification with 25% NaOH and extraction with ethyl acetate isolates the freebase with 97–99% purity .

Tryptamine Transmethylation

An alternative route involves sequential methylation of tryptamine using S-adenosylmethionine (SAM) as a methyl donor. Indolethylamine-N-methyltransferase (INMT) catalyzes the transfer, first producing N-methyltryptamine (NMT) and subsequently 2,5-DMT . However, enzymatic methods face scalability limitations due to inhibitor sensitivity (e.g., S-adenosylhomocysteine reduces yields by 40–60% ex vivo) .

Modern Flow Chemistry Approaches

Continuous Flow Synthesis

Recent advancements in flow chemistry enable high-throughput synthesis of 2,5-DMT analogs. A telescoped system merges reaction and purification steps, using a 10 mL reactor and Zaiput liquid-liquid extraction (Figure 1) . Key parameters include:

ParameterOptimal ValueYield Impact (±%)
Temperature140°C+25
Residence Time10 minutes+18
SolventWater/CH₃CN (1:1)+12

This method achieves 94% conversion for brominated analogs under 160°C and 12 bar pressure, demonstrating adaptability for halogenated derivatives .

In-Line Salt Formation

Post-synthesis, freebase 2,5-DMT is stabilized as a fumarate salt using a 1:1 molar ratio in isopropanol. Heating to 75–80°C for 12–18 hours yields a 93% pure crystalline product, critical for long-term storage .

Patent-Based Synthesis Methods

Acid Chloride Intermediate Route

A 2022 patent (CN117858866A) outlines a four-step synthesis starting from 5-methoxyindole:

  • Chlorination : Oxalyl chloride reacts with 5-methoxyindole at 0–25°C to form an acid chloride intermediate.

  • Amination : Dimethylamine (4.25 equivalents) in THF is added dropwise, maintaining pH >7.

  • Reduction : Lithium aluminum hydride (2.5 eq.) reduces the ketoamide at 75–80°C for 18 hours.

  • Salt Formation : Fumaric acid in isopropanol produces the final salt (1:1 ratio) .

Critical data:

  • Step 2 Yield : 90% at 35–45°C (2 hours)

  • Step 3 Purity : 98% after Li-Al byproduct filtration

Quaternary Ammonium Demethylation

An unconventional method involves over-methylation of tryptamine using methyl p-toluenesulfonate, forming a quaternary ammonium salt. Ethanolamine-mediated demethylation at 110°C for 6 hours recovers 2,5-DMT with 85% efficiency .

Comparative Analysis of Methods

Efficiency and Scalability

MethodYield (%)Scalability (kg/day)Green Metrics (E-factor)
Fischer Indole62–990.1–1.532
Flow Chemistry93–985.0–10.08
Patent (Acid Chloride)85–902.0–4.045

Flow chemistry excels in sustainability (E-factor = 8) due to solvent recovery and reduced waste .

Byproduct Profiles

  • Fischer Indole : Hydrazone intermediates (up to 32% at 60°C)

  • Transmethylation : β-Carbolines (<5%) from competing cyclization

  • Acid Chloride Route : Cyanated tryptamines (3–7%) from NaCNBH₃ use

Chemical Reactions Analysis

Reductive Amination

A common route for synthesizing DMT derivatives involves reductive amination of tryptamine with formaldehyde:

  • Reaction : Tryptamine + 2 formaldehyde → 5-MeO-DMT (after reduction).

  • Reducing Agents : Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) .

  • Challenges : Byproducts like tryptoline (via Pictet–Spengler cyclization) complicate purification .

Fischer Indole Reaction

Continuous flow synthesis enables efficient production of DMT analogues:

  • Reactants : Phenylhydrazine derivatives + aldehydes (e.g., 4-(dimethylamino)butyraldehyde diethyl acetal) .

  • Conditions :

    • Temperature: 120–160°C

    • Acid Catalyst: 5% sulfuric acid

    • Solvent: Water or acetonitrile .

Performance Comparison

DerivativeOptimal Temp (°C)Residence Time (min)Yield (%)
DMT14010100
5-MeO-DMT1001092
5-Br-DMT1601094
Data synthesized from .

Oxidative Degradation

  • N-Oxide Formation : DMT derivatives oxidize to N-oxides under aerobic conditions, necessitating inert storage environments .

  • Stabilization : Salt formation (e.g., fumarate salts) enhances shelf life by reducing oxidation susceptibility .

Metabolic Pathways

5-MeO-DMT undergoes two primary metabolic transformations:

  • Deamination : Catalyzed by monoamine oxidase A (MAO-A), producing inactive metabolites .

  • O-Demethylation : Mediated by CYP2D6 to form bufotenine (5-HO-DMT), a 5-HT2A/1A receptor agonist .

Metabolic Kinetic Parameters

EnzymePathwayKm (µM)Vmax (nmol/min/mg)
MAO-ADeamination28012.4
CYP2D6O-Demethylation893.8
Derived from .

Emerging Techniques

  • Flow Chemistry : Reduces reaction times (≤10 minutes) and improves yields (up to 94%) for halogenated DMT derivatives .

  • Green Solvents : Water-based systems achieve comparable efficiency to organic solvents (e.g., acetonitrile) .

Scientific Research Applications

Neuropharmacological Mechanisms

DMT primarily interacts with serotonin receptors, particularly the 5-HT2A receptor, which is crucial for its psychoactive effects. Research indicates that DMT can disrupt the default mode network (DMN) in the brain, a network associated with self-referential thoughts and introspection . This disruption may facilitate profound mystical experiences that can lead to therapeutic outcomes in various mental health conditions.

Table 1: Key Receptors and Effects of DMT

Receptor Type Effect
5-HT2AAlters consciousness and perception
5-HT1AModulates anxiety and mood
Sigma-1Potential anti-inflammatory effects

Mental Health Treatment

Recent studies have highlighted the potential of DMT in treating several mental health disorders, including:

  • Depression : DMT has shown promise in alleviating treatment-resistant depression by facilitating emotional breakthroughs and cognitive shifts .
  • Anxiety Disorders : Its ability to induce mystical experiences may help patients confront existential fears and trauma .
  • Addiction Recovery : DMT-assisted therapy is being explored for its capacity to provide insights that support recovery from substance abuse .

Neuroplasticity and Cognitive Enhancement

DMT is classified as a psychoplastogen, meaning it promotes neuroplasticity—the brain's ability to reorganize itself by forming new neural connections. This property suggests potential applications in treating neurodegenerative disorders and enhancing cognitive function .

Clinical Research Findings

Several clinical trials are underway to explore the safety and efficacy of DMT in various therapeutic contexts. Notable findings include:

  • A study indicating that DMT can induce rapid reductions in symptoms of depression and anxiety .
  • Observational studies suggesting sustained benefits from single exposures to DMT, highlighting its potential for long-term therapeutic effects .

Case Study 1: DMT in Treating Depression

A clinical trial involving participants with treatment-resistant depression reported significant improvements in mood and cognition following DMT-assisted therapy sessions. Participants described transformative experiences that helped them process past traumas.

Case Study 2: DMT for Substance Abuse

In another case study, individuals undergoing addiction treatment reported enhanced clarity and motivation after DMT sessions, leading to improved recovery outcomes.

Mechanism of Action

The mechanism of action of 2,5-Dimethyltryptamine involves its interaction with various molecular targets, primarily serotonin receptors. It acts as a non-selective agonist at most or all of the serotonin receptors, including 5-HT1A, 5-HT2A, and 5-HT2C receptors . This interaction leads to alterations in neurotransmitter release and neuronal activity, resulting in its psychoactive effects.

Comparison with Similar Compounds

Tryptamines and phenethylamines represent two major classes of hallucinogens. Below, DMT is compared to structurally and pharmacologically related compounds, focusing on receptor activity, potency, metabolic pathways, and legal status.

Structural and Pharmacological Comparisons

Compound Core Structure Key Substituents Primary Targets Potency (ED50 in Rats) Metabolic Pathway
2,5-DMT Tryptamine 2,5-methyl groups 5-HT1A, 5-HT2A N/A MAO-dependent oxidation
DMT (N,N-DMT) Tryptamine N,N-dimethyl groups 5-HT1A, 5-HT2A, σ-1 receptors 1.0 mg/kg (reference) MAO-A rapid deamination
5-MeO-DMT Tryptamine 5-methoxy, N,N-dimethyl 5-HT1A, 5-HT2A 0.2 mg/kg MAO-A, CYP2D6
DIPT Tryptamine N,N-diisopropyl 5-HT1A, 5-HT2A 1.71 mg/kg (DMT-like) Hepatic CYP450
2C-H (Phenethylamine) Phenethylamine 2,5-dimethoxy 5-HT2A, MAO inhibition N/A MAO-dependent

Key Findings :

  • Receptor Specificity : DMT and its analogs (e.g., 5-MeO-DMT, DIPT) exhibit high affinity for 5-HT2A receptors, but 5-MeO-DMT shows greater potency due to its 5-methoxy group enhancing receptor binding . DIPT’s substitution with bulkier N,N-diisopropyl groups reduces metabolic degradation, prolonging its effects compared to DMT .
  • Metabolism: Unlike phenethylamines (e.g., 2C-H), which are MAO substrates, some substituted tryptamines like 5-MeO-DMT are metabolized more slowly due to steric hindrance from methoxy groups, contributing to prolonged hallucinogenic effects .

Abuse Liability and Behavioral Effects

  • DMT vs. DIPT: In animal studies, DIPT fully substitutes for DMT in drug-discrimination assays (ED50 = 1.71 mg/kg) but shows partial overlap with LSD (68% substitution), suggesting shared hallucinogenic properties but distinct receptor interactions .
  • 5-MeO-DET : Exhibits higher potency (ED50 = 0.41 mg/kg for DMT-like effects) and partial substitution for MDMA (59%), indicating mixed serotonergic and stimulant-like activity .
  • Phenethylamines (e.g., 2C-H): Primarily act via 5-HT2A agonism but lack affinity for 5-HT1A, differentiating their effects from tryptamines. They also inhibit MAO, increasing endogenous monoamine levels and toxicity risks .

Legal and Regulatory Status

  • 2C-H and 2,5-DMA: Classified as Schedule I hallucinogens in the U.S. and Taiwan, reflecting their structural similarity to amphetamines and phenethylamines .

Research Implications and Gaps

  • Receptor Dynamics: DMT’s partial agonism at 5-HT1A may modulate its hallucinogenic effects compared to full agonists like LSD, warranting further comparative studies .
  • Metabolic Interactions : Co-administration of MAO inhibitors with DMT analogs (e.g., ayahuasca preparations) prolongs effects but increases cardiovascular risks, highlighting the need for clinical toxicology data .
  • Analytical Challenges : Differentiating DMT analogs in biological matrices requires advanced techniques (e.g., LC-MS/MS), as structural similarities complicate forensic identification .

Biological Activity

2,5-Dimethyltryptamine (2,5-DMT) is a lesser-known psychedelic compound that shares structural similarities with other tryptamines such as N,N-Dimethyltryptamine (DMT) and 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT). This article explores the biological activity of 2,5-DMT, focusing on its pharmacological effects, receptor interactions, and potential therapeutic applications based on recent research findings.

2,5-DMT is an indole alkaloid characterized by its two methyl groups on the 2 and 5 positions of the tryptamine backbone. Its mechanism of action primarily involves interaction with serotonin receptors, particularly the 5-HT_2A receptor, which is known to mediate psychedelic effects. The binding affinity of 2,5-DMT to various serotonin receptors can be summarized in the following table:

Receptor Affinity (Ki) Action Signaling Pathway Downstream Effects
5-HT_1A183 nMAgonistGi/G0Anxiolytic effects
5-HT_1B129 nMAgonistGi/G0Inhibits neurotransmission
5-HT_2A127 nMAgonistGqIncreases phosphoinositide hydrolysis; promotes neuroplasticity
5-HT_1D39 nMAgonistGi/G0Inhibits neurotransmission

This table illustrates that 2,5-DMT acts as an agonist at multiple serotonin receptors, influencing various neurological pathways and potentially leading to its psychoactive effects.

Pharmacological Effects

Research indicates that 2,5-DMT exhibits a range of pharmacological effects, including:

  • Psychedelic Effects : Similar to other psychedelics, users report intense visual and auditory hallucinations, altered perception of time, and profound emotional experiences.
  • Neurotransmitter Modulation : It has been shown to inhibit serotonin uptake via serotonin transporters (SERT), suggesting a role in enhancing serotonergic signaling in the brain .
  • Potential Therapeutic Applications : Preliminary studies indicate that compounds structurally related to 2,5-DMT may have applications in treating mood disorders such as depression and anxiety. For instance, DMT has been associated with rapid antidepressant effects in treatment-resistant depression .

Safety and Side Effects

The safety profile of psychedelics is an essential consideration. While many users report positive experiences with minimal adverse effects when used in controlled environments, there are risks associated with unsupervised use. Common side effects may include:

  • Nausea
  • Anxiety or panic during the experience
  • Hallucinogen persisting perception disorder (HPPD) in rare cases

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and quantifying 2,5-Dimethyltryptamine in biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity. For short-term exposure assessment, plasma or blood analysis is optimal, while urine is preferred for broad-spectrum screening of metabolites. Hair or oral fluid can extend detection windows for chronic use studies . Validation parameters (e.g., LOQs of 1.0–20.0 ng/mL) must align with ISO/IEC 17025 guidelines to ensure reproducibility, especially given structural similarities to novel psychoactive substances (NPS) like 2C and DOx series compounds .

Q. How does the legal status of this compound impact preclinical research protocols?

  • Methodological Answer : As a dimethyltryptamine analog, it is classified under controlled substance schedules in many jurisdictions (e.g., Wisconsin’s Uniform Controlled Substances Act). Researchers must obtain DEA licensure for procurement and adhere to strict inventory tracking. Institutional Review Boards (IRBs) require justification for human cell-line studies, emphasizing risk-benefit analyses and compliance with 21 CFR Part 1300 .

Q. What are the primary pharmacological mechanisms of this compound at serotonin receptors?

  • Methodological Answer : Structural analogs like DMT show high affinity for 5-HT2A and 5-HT1A receptors, inducing hallucinogenic effects via partial agonism. In vitro assays using HEK293 cells transfected with human receptors are standard. Competitive binding studies (e.g., with radiolabeled [<sup>3</sup>H]-ketanserin) quantify potency (Ki values), while functional assays (Ca<sup>2+</sup> mobilization) assess efficacy .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s metabolic stability in hepatic models?

  • Methodological Answer : Discrepancies often arise from interspecies variability in cytochrome P450 (CYP) isoforms. Use human hepatocytes or microsomal preparations with isoform-specific inhibitors (e.g., quinidine for CYP2D6). Parallel studies in animal models (e.g., Sprague-Dawley rats) should include pharmacokinetic profiling (AUC, t1/2) to contextualize interspecies differences .

Q. What strategies improve detection of novel this compound analogs in forensic toxicology?

  • Methodological Answer : Develop multi-residue LC-MS/MS methods with expanded precursor ion scans (e.g., m/z 50–500) to capture structural variants. Fragment ion libraries (e.g., NIST 2020) aid in untargeted screening. For thermally labile analogs (e.g., NBOH derivatives), optimize source temperatures (<300°C) to prevent degradation .

Q. How does this compound’s stereochemistry influence receptor binding dynamics?

  • Methodological Answer : Enantioselective synthesis (e.g., chiral HPLC) is critical to isolate R/S isomers. Molecular docking simulations (AutoDock Vina) paired with site-directed mutagenesis of 5-HT2A receptors (e.g., D155A mutants) can identify steric or electronic interactions driving stereospecificity. Comparative studies with psilocybin or 5-MeO-DMT provide mechanistic benchmarks .

Q. What ethical considerations apply to in vivo studies of this compound’s neurobehavioral effects?

  • Methodological Answer : Protocols must adhere to ARRIVE 2.0 guidelines for animal research, emphasizing minimization of distress (e.g., via habituation to testing environments). For human neuroimaging studies (fMRI/PET), IRB approvals require blinding, placebo controls, and post-trial psychological support to mitigate hallucinogen-persisting perception disorder (HPPD) risks .

Q. Method Development & Validation

Q. How should researchers validate stability-indicating methods for this compound under varying storage conditions?

  • Methodological Answer : Conduct forced degradation studies (acid/base hydrolysis, oxidative stress, photolysis) to identify major degradation products. Accelerated stability testing (40°C/75% RH for 6 months) with periodic LC-MS/MS analysis determines shelf-life. Reference standards (≥98% purity, e.g., Cayman Chemical) must be stored at -20°C with desiccants to prevent hygroscopic degradation .

Q. Data Interpretation & Reporting

Q. What statistical approaches address variability in behavioral assays measuring this compound’s effects?

  • Methodological Answer : Mixed-effects models (e.g., linear regression with random intercepts for subjects) account for intra-individual variability. Bayesian hierarchical models improve power in small-sample studies. Open-source tools (R/Brms) facilitate reproducibility, with effect sizes (Cohen’s d) reported for cross-study comparisons .

Q. Cross-Disciplinary Applications

Q. Can this compound serve as a scaffold for designing serotonin receptor probes?

  • Methodological Answer : Structure-activity relationship (SAR) studies using halogenated analogs (e.g., 5-Br-DMT) enhance selectivity. Radiolabeling with <sup>11</sup>C (via Pd-mediated carboxylation) enables PET imaging of receptor occupancy. Collaborative frameworks (e.g., NIH Psychoactive Drug Screening Program) provide assay pipelines for high-throughput screening .

Properties

IUPAC Name

2-(2,5-dimethyl-1H-indol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-8-3-4-12-11(7-8)10(5-6-13)9(2)14-12/h3-4,7,14H,5-6,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMDMWYFWSISWBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2CCN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10292030
Record name 2,5-Dimethyltryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10292030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1079-44-3
Record name 2,5-Dimethyltryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10292030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,5-dimethyl-1H-indol-3-yl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.